3,3,6,6-tetramethyl-9-(4-nitrophenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
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Description
3,3,6,6-tetramethyl-9-(4-nitrophenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a useful research compound. Its molecular formula is C23H25NO5 and its molecular weight is 395.455. The purity is usually 95%.
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Scientific Research Applications
Spectroscopic and Computational Analysis
The structural and spectroscopic properties of this compound have been analyzed using density functional theory (DFT) and compared with experimental FT-IR spectral data. Its molecular docking studies suggest potential inhibition properties, indicating pharmacological significance (Kumar et al., 2020).
Antimicrobial Potential
Research has been conducted on the synthesis of derivatives of this compound, demonstrating significant antibacterial and antifungal activities, particularly against various bacterial and fungal strains (Angajala et al., 2017).
Crystal Structure and Conformation
Studies reveal insights into the molecular structure, showing that the central ring of this compound adopts a shallow boat conformation, with intermolecular interactions predominantly being O-H...O, C-H...O, and π-π interactions. This structural information is crucial for understanding its biological activity (Purushothaman & Thiruvenkatam, 2018).
Catalytic Synthesis and Anticancer Properties
The compound has been synthesized using molecular iodine as a catalyst, showing promising anti-proliferative properties against cancer cell lines. One derivative, in particular, exhibited significant potential as an anticancer agent (Mulakayala et al., 2012).
Antibacterial Activity of Derivatives
Derivatives of this compound synthesized from vanillin have been evaluated for antibacterial activity against various bacteria. The study highlighted the enhanced antibacterial properties of these derivatives (Retnosari et al., 2021).
Properties
IUPAC Name |
3,3,6,6-tetramethyl-9-(4-nitrophenyl)-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO5/c1-22(2)9-15(25)20-17(11-22)29-18-12-23(3,4)10-16(26)21(18)19(20)13-5-7-14(8-6-13)24(27)28/h5-8,19H,9-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXTTYFXPCCXLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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